molecular formula C19H21ClN6O B13066141 4-Piperidinecarboxamide, 4-amino-n-[(3-chlorophenyl)methyl]-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)-

4-Piperidinecarboxamide, 4-amino-n-[(3-chlorophenyl)methyl]-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)-

Cat. No.: B13066141
M. Wt: 384.9 g/mol
InChI Key: ZAKQHTHXPLCEAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Piperidinecarboxamide, 4-amino-n-[(3-chlorophenyl)methyl]-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)- is a compound known for its role as a selective, orally active inhibitor of protein kinase B (PKB or Akt). PKB is a crucial component of intracellular signaling pathways that regulate cell growth and survival. This compound has shown potential as an antitumor agent due to its ability to inhibit PKB, which is often deregulated in cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinecarboxamide, 4-amino-n-[(3-chlorophenyl)methyl]-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)- involves the optimization of lipophilic substitution within a series of 4-benzyl-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines. The variation of the linker group between the piperidine and the lipophilic substituent is a key step in the synthesis .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the available literature. the synthesis typically involves standard organic synthesis techniques, including the use of protecting groups, selective functional group transformations, and purification methods such as chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Piperidinecarboxamide, 4-amino-n-[(3-chlorophenyl)methyl]-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alcohols or amines, and substitution reactions may yield a variety of substituted derivatives .

Scientific Research Applications

4-Piperidinecarboxamide, 4-amino-n-[(3-chlorophenyl)methyl]-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)- has several scientific research applications:

    Chemistry: It is used as a model compound for studying the synthesis and reactivity of piperidine derivatives.

    Biology: It is used to study the role of PKB in cellular signaling pathways.

    Medicine: It has potential as an antitumor agent due to its ability to inhibit PKB, which is often deregulated in cancer.

    Industry: It may be used in the development of new pharmaceuticals targeting PKB

Mechanism of Action

The compound exerts its effects by inhibiting protein kinase B (PKB or Akt). PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway. The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3). This anchors to the inner side of the plasma membrane, promoting the activation of PKB by phosphorylation on Ser473 and Thr308. Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, promoting cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Piperidinecarboxamide, 4-amino-n-[(3-chlorophenyl)methyl]-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)- is unique due to its potent and orally bioavailable inhibition of PKB. This selectivity and bioavailability make it a promising candidate for cancer therapy .

Properties

Molecular Formula

C19H21ClN6O

Molecular Weight

384.9 g/mol

IUPAC Name

4-amino-N-[(3-chlorophenyl)methyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide

InChI

InChI=1S/C19H21ClN6O/c20-14-3-1-2-13(10-14)11-23-18(27)19(21)5-8-26(9-6-19)17-15-4-7-22-16(15)24-12-25-17/h1-4,7,10,12H,5-6,8-9,11,21H2,(H,23,27)(H,22,24,25)

InChI Key

ZAKQHTHXPLCEAC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C(=O)NCC2=CC(=CC=C2)Cl)N)C3=NC=NC4=C3C=CN4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.